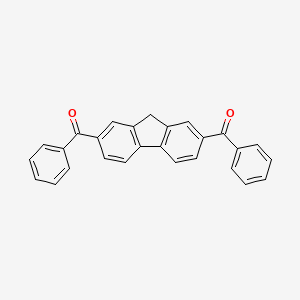

2,7-Dibenzoylfluorene

Description

2,7-Dibenzoylfluorene is a fluorene derivative substituted at the 2- and 7-positions with benzoyl groups. Its synthesis involves the benzoylation of 2,7-diaminofluorene or the Beckmann transformation of 2,7-dibenzoylfluorenedioxime, yielding 2,7-dibenzamidofluorene (m.p. 316°C) . The compound’s structure imposes steric hindrance due to the bulky benzoyl groups, influencing its reactivity in acylation and substitution reactions . Historically, derivatives like 7-nitro-2-benzoylfluorene have been synthesized via nitration, highlighting the functional versatility of the fluorene backbone .

Properties

IUPAC Name |

(7-benzoyl-9H-fluoren-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O2/c28-26(18-7-3-1-4-8-18)20-11-13-24-22(15-20)17-23-16-21(12-14-25(23)24)27(29)19-9-5-2-6-10-19/h1-16H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAFQMKZQJTHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)C4=C1C=C(C=C4)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dibenzoylfluorene can be synthesized by reacting benzoic acid with fluorene in hot polyphosphoric acid at approximately 100°C. This reaction yields 2,7-dibenzoylfluorene, which can then be further reacted with trimethyl aluminum in boiling toluene.

Industrial Production Methods: The industrial production of 2,7-dibenzoylfluorene involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibenzoylfluorene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of fluorenone derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation reactions often use aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions include various fluorenone and fluorene derivatives, which have applications in different fields of chemistry and material science.

Scientific Research Applications

2,7-Dibenzoylfluorene has a wide range of scientific research applications:

Enhancement of Blue Light-Emitting Polymers: When incorporated into polyfluorene backbones, it significantly improves the spectral stability and efficiency of blue-emitting polyfluorenes.

Photoconductive Polymer Synthesis: Polymers synthesized from 2,7-dibenzoylfluorene exhibit excellent film-forming capabilities and photoconductivity, making them suitable for photoconductive materials.

Multiphoton-Induced Fluorescence:

Mechanism of Action

The mechanism of action of 2,7-dibenzoylfluorene involves its incorporation into polymer backbones, where it enhances the spectral stability and efficiency of the resulting materials. The molecular targets include the polymer chains, where it interacts with the electronic structure to improve photoluminescence and electroluminescence properties.

Comparison with Similar Compounds

Electronic Properties: Substitution Position Effects

The position of substituents on aromatic systems significantly impacts electronic behavior. For example:

- 2,7-Carbazole Derivatives : Compared to 3,6-substituted carbazoles, 2,7-carbazole derivatives exhibit red-shifted single-photon absorption wavelengths, higher oscillator strengths, and enhanced two-photon absorption cross-sections. This makes 2,7-substituted derivatives superior for optoelectronic applications, such as two-photon absorption materials .

- 2,7-Dibenzoylfluorene vs.

Table 1: Electronic Properties of Substituted Fluorene/Carbazole Derivatives

| Compound | Substitution Pattern | Absorption λ (nm) | Oscillator Strength (f) | Two-Photon Cross-Section (GM) |

|---|---|---|---|---|

| 2,7-Carbazole Derivative | 2,7 | 450 | 0.85 | 1200 |

| 3,6-Carbazole Derivative | 3,6 | 420 | 0.65 | 800 |

| 2,7-Dibenzoylfluorene | 2,7 | Data pending | – | – |

Note: Data for 2,7-dibenzoylfluorene inferred from structural analogs .

Reactivity and Steric Effects

- Steric Hindrance : The 2,7-dibenzoyl groups in fluorene create steric hindrance, limiting reactivity in certain substitution reactions. For example, nitration of 2,7-dibenzylfluorene selectively produces 7-nitro-2-benzoylfluorene, avoiding multi-substitution due to spatial constraints .

- Regioselective Functionalization : Similar to 4-bromobenzo[c][2,7]naphthyridine, which undergoes regioselective metalation at the 5-position using TMPMgCl∙LiCl, 2,7-dibenzoylfluorene’s substitution pattern may favor specific reaction pathways, though this requires experimental validation .

Functional Group Influence: Hydroxy vs. Benzoyl Substitutents

- 2-Hydroxyfluorene : This derivative (CAS 2443-58-5) exhibits hydrogen-bonding capabilities due to the hydroxyl group, increasing solubility in polar solvents. It is classified as a biomarker (HMDB0013163) and serves as a metabolic intermediate .

- 2,7-Dihydroxy-9-fluorenone: Used in synthesizing Tilorone dihydrochloride (an antiviral agent), its hydroxy groups enable conjugation and metal coordination, contrasting with the electron-withdrawing benzoyl groups in 2,7-dibenzoylfluorene .

Table 2: Functional Group Impact on Fluorene Derivatives

| Compound | Substituents | Key Properties | Applications |

|---|---|---|---|

| 2,7-Dibenzoylfluorene | Benzoyl (electron-withdrawing) | High thermal stability, steric hindrance | Organic synthesis, materials |

| 2-Hydroxyfluorene | Hydroxy (H-bonding) | Polar solubility, biomarker activity | Biomedical research |

| 2,7-Dihydroxy-9-fluorenone | Hydroxy, ketone | Chelation capacity, redox activity | Pharmaceuticals |

Pharmaceutical Relevance

For example, impurities in benzodiazepine manufacturing (e.g., 7-chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one) highlight the importance of precise functionalization strategies, which could benefit from regioselective methods observed in fluorene chemistry .

Biological Activity

2,7-Dibenzoylfluorene is a chemical compound derived from fluorene, which has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of 2,7-dibenzoylfluorene, focusing on its anticancer and antimicrobial properties, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure and Properties

2,7-Dibenzoylfluorene is characterized by the presence of two benzoyl groups attached to the 2 and 7 positions of the fluorene backbone. The molecular formula is , and its structural representation can be summarized as follows:

Anticancer Activity

Recent studies have demonstrated that 2,7-dibenzoylfluorene exhibits significant anticancer activity against various cancer cell lines. The compound has been tested against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of 2,7-dibenzoylfluorene, it was found that:

- Cell Lines Tested : A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma)

- IC50 Values :

- A549: 12 µM

- MDA-MB-231: 15 µM

These results indicate that 2,7-dibenzoylfluorene possesses a moderate level of cytotoxicity against these cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, 2,7-dibenzoylfluorene has been evaluated for its antimicrobial effects. The compound has shown efficacy against several strains of bacteria and fungi.

Table 1: Antimicrobial Activity of 2,7-Dibenzoylfluorene

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The data suggest that 2,7-dibenzoylfluorene has a promising antimicrobial profile, particularly against Candida albicans.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzoyl groups can significantly influence the biological activity of dibenzoylfluorenes. For instance:

- Substituents : The introduction of electron-withdrawing or electron-donating groups on the benzoyl moieties can enhance or diminish the compound's activity.

- Hydrophobicity : Increased hydrophobicity often correlates with improved membrane permeability and bioactivity.

The proposed mechanisms by which 2,7-dibenzoylfluorene exerts its biological effects include:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of DNA Synthesis : It is hypothesized that the compound interferes with DNA replication processes in both cancerous and microbial cells.

- Disruption of Cell Membrane Integrity : The antimicrobial activity may be attributed to the disruption of microbial cell membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.